2-amino-N-(4-chlorobenzyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-N-(4-chlorobenzyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of pyrroloquinoxalines. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a furan ring, a pyrroloquinoxaline core, and a chlorobenzyl group, contributes to its diverse chemical properties and biological activities.
Preparation Methods
The synthesis of 2-amino-N-(4-chlorobenzyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrroloquinoxaline core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the furan-2-ylmethyl group: This step often involves a nucleophilic substitution reaction.
Attachment of the 4-chlorobenzyl group: This can be done through a Friedel-Crafts alkylation reaction.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-amino-N-(4-chlorobenzyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the furan and chlorobenzyl moieties, leading to a variety of substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-N-(4-chlorobenzyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound has shown potential as a bioactive molecule with applications in studying cellular processes and signaling pathways.
Medicine: It is being investigated for its potential therapeutic properties, including anti-tumor, antibacterial, and antiviral activities.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-N-(4-chlorobenzyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anti-tumor effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar compounds to 2-amino-N-(4-chlorobenzyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide include other pyrroloquinoxaline derivatives and compounds with similar functional groups. Some examples are:
2-amino-N-(2-aminophenyl)thiazole-5-carboxamide: This compound also has a carboxamide group and shows biological activity as a dual inhibitor of Bcr-Abl and histone deacetylase.
Benzofuran derivatives: These compounds share the furan ring and have been studied for their anti-tumor, antibacterial, and antiviral activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
IUPAC Name |
2-amino-N-[(4-chlorophenyl)methyl]-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O2/c24-15-9-7-14(8-10-15)12-26-23(30)19-20-22(28-18-6-2-1-5-17(18)27-20)29(21(19)25)13-16-4-3-11-31-16/h1-11H,12-13,25H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YABFBJZDQDASIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)CC4=CC=CO4)N)C(=O)NCC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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